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molecular formula C8H8BrF B1302592 2-Fluorophenethyl bromide CAS No. 91319-54-9

2-Fluorophenethyl bromide

Cat. No. B1302592
M. Wt: 203.05 g/mol
InChI Key: FQGDFWIQBCQXPS-UHFFFAOYSA-N
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Patent
US07678834B2

Procedure details

50 g 2-(2-fluorophenyl)ethanol, 19 ml concentrated sulfuric acid and 58 ml aqueous hydrobromic acid (47 per cent by weight) were heated at 100° C. overnight in a high-grade steel autoclave. After cooling, the mixture was diluted with 500 ml water and extracted twice with 250 ml methylene chloride each time, the combined extracts were dried over potassium carbonate, filtered and concentrated and the residue was largely freed from solvent residues in vacuo. 61.8 g 1-(2-bromoethyl)-2-fluorobenzene were obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9]O.S(=O)(=O)(O)O.[BrH:16]>O>[Br:16][CH2:9][CH2:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CCO
Name
Quantity
19 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
58 mL
Type
reactant
Smiles
Br
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 250 ml methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 61.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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